exo-BCN-PEG2-Boc-Amine
説明
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWWKJBIIPHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110170 | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807501-87-6 | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807501-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision in Bioconjugation: The Strategic Utility of Discrete PEG2 Spacers
Topic: Advantages of PEG2 Spacer in Bioconjugation Content Type: In-depth Technical Guide
Executive Summary: The "Goldilocks" Zone of Linker Design
In the rational design of antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes, the linker is no longer viewed as a passive connector.[1] It is a critical determinant of pharmacokinetics (PK), solubility, and therapeutic efficacy. While long polyethylene glycol (PEG) chains (PEG12–PEG24+) are traditionally employed to maximize circulation time and shield immunogenic epitopes, they introduce significant polydispersity and steric bulk that can hinder binding affinity.
The PEG2 spacer (diethylene glycol) represents a strategic "Goldilocks" zone in bioconjugation. As a discrete PEG (dPEG®) , it offers the water solubility required to prevent hydrophobic aggregation—a common failure mode with alkyl linkers—while maintaining a compact, defined molecular footprint that minimizes steric interference at the target binding site.
This guide analyzes the physicochemical mechanics of PEG2, provides comparative data against alternative spacers, and details self-validating protocols for its implementation in high-stakes development pipelines.
Physicochemical Mechanics: Why PEG2?
The Discrete Advantage (PDI = 1.0)
Traditional PEG reagents are polydisperse, meaning a "PEG 2kDa" is actually a Gaussian distribution of chain lengths. This heterogeneity complicates characterization, as mass spectrometry (MS) spectra become crowded and difficult to deconvolute.
PEG2 is synthesized as a single molecular entity (Monodisperse/Discrete).
-
Regulatory Impact: Simplifies CMC (Chemistry, Manufacturing, and Controls) submissions by providing a single impurity profile.
-
Analytical Clarity: Yields a single, sharp peak in MS, allowing for precise calculation of Drug-to-Antibody Ratio (DAR).
Solubility Without "Floppiness"
Hydrophobic payloads (e.g., PBD dimers, maytansinoids) often cause ADCs to aggregate, leading to rapid hepatic clearance.
-
Alkyl Linkers: Highly hydrophobic; promote aggregation.
-
Long PEG (PEG24+): Excellent solubility but high entropic penalty upon binding (the "floppy" chain must freeze into a conformation).
-
PEG2: Provides sufficient hydrophilicity to solvate the payload and prevent aggregation, yet remains short enough to restrict conformational freedom, reducing the entropic cost of binding.
Data Comparison: Linker Performance Metrics
| Feature | Alkyl Spacer (C6) | PEG2 Spacer | Long PEG (PEG24) |
| Water Solubility | Poor (Requires organic cosolvent) | High | Very High |
| Aggregation Risk | High (Hydrophobic stacking) | Low | Very Low |
| Steric Hindrance | Low | Low | High (Shielding effect) |
| Molecular Definition | Discrete (Single MW) | Discrete (Single MW) | Polydisperse (Range of MW) |
| Binding Entropy | Low penalty (Rigid) | Moderate penalty | High penalty (Flexible) |
| Primary Use Case | Simple crosslinking | ADCs, PROTACs, Surface modification | Half-life extension, Stealth |
Critical Applications
Antibody-Drug Conjugates (ADCs)
In ADC design, high Drug-to-Antibody Ratios (DAR > 4) often lead to precipitation. A pivotal finding in ADC research demonstrated that a PEG2 spacer eliminated aggregation as effectively as longer spacers while allowing for more efficient conjugation kinetics due to reduced steric bulk [1]. This allows developers to achieve optimal DAR without compromising the colloidal stability of the antibody.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs require a linker to span the gap between an E3 ligase and a Protein of Interest (POI).[4][5][6]
-
The Geometry Problem: If the linker is too long, the ternary complex (POI-Linker-E3) is loose, reducing ubiquitination efficiency (positive cooperativity is lost).
-
The PEG2 Solution: PEG2 provides a short (~9–10 Å) distance that can enforce a tight ternary complex, essential for efficient protein degradation, while maintaining the solubility needed for cellular uptake [2].
Visualization: The Steric "Goldilocks" Effect
The following diagram illustrates how PEG2 balances accessibility with solubility, unlike its counterparts.
Caption: PEG2 avoids the aggregation risks of alkyl linkers and the steric interference of long PEGs.
Experimental Protocol: Heterobifunctional Conjugation
Workflow: Conjugation of a thiol-containing payload (e.g., Cysteine-peptide) to an amine-containing carrier (e.g., Antibody) using NHS-PEG2-Maleimide .
Reagents & Preparation
-
Crosslinker: SM(PEG)2 (Succinimidyl-([N-maleimidopropionamido]-di-ethyleneglycol) ester).
-
Buffer A (Conjugation): PBS (pH 7.2), EDTA (2-5 mM) to prevent metal-catalyzed oxidation of thiols. Crucial: Must be amine-free.
-
Solvent: Anhydrous DMSO or DMF (if linker is dry powder).
Step-by-Step Protocol
Step 1: Activation of Carrier Protein (Amine Reaction)
-
Dissolve NHS-PEG2-Maleimide in DMSO to 10-50 mM. Note: Use immediately; NHS hydrolyzes within minutes in water.
-
Add crosslinker to Antibody (2-5 mg/mL in Buffer A) at a 10-20x molar excess .
-
Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Purification (Critical): Remove excess crosslinker using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Buffer A. This prevents the free crosslinker from reacting with the payload in Step 2.
Step 2: Conjugation of Payload (Thiol Reaction)
-
Ensure Payload thiol is reduced. (Use TCEP if necessary, then remove TCEP).
-
Mix the Maleimide-activated Antibody (from Step 1) with the Thiol-Payload at a 1:1 to 1:3 molar ratio (Antibody:Payload).
-
Incubate for 2 hours at RT or overnight at 4°C.
-
Quench reaction with 2-Mercaptoethanol or Cysteine (optional, prevents non-specific binding later).
Step 3: Validation (Self-Validating System)
-
UV-Vis: Measure A280 (Protein) and A_max (Payload).
-
HABA Assay: Not applicable here, but ensure no Biotin interference if using Biotin-PEG.
-
Mass Spec: Check for mass shift corresponding to Payload + Spacer.
Process Visualization
Caption: Two-step conjugation workflow ensuring high purity and preventing homobifunctional crosslinking.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Dissolve NHS-PEG2-Mal in dry DMSO immediately before use. Do not store in aqueous buffer. |
| Precipitation | Payload too hydrophobic | Even with PEG2, extremely hydrophobic payloads may require 10-20% DMSO in the reaction buffer. |
| No Reaction (Thiol) | Oxidized thiols (Disulfides) | Treat payload with TCEP immobilized resin to reduce disulfides without introducing free TCEP into the reaction. |
| Polydispersity in MS | Linker degradation | Verify storage of PEG2 reagent (-20°C, desiccant). PEG ether bonds are stable, but maleimides can ring-open (hydrolyze) at pH > 8.0. |
References
-
Royal Society of Chemistry. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Chapter 9. Retrieved from [Link][7][8][]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation | MDPI [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for exo-BCN-PEG2-Boc-Amine Bioconjugation
Introduction: A Strategic Approach to Covalent Labeling
In the landscape of bioconjugation, precision, and efficiency are paramount. The ability to covalently link molecules to proteins, antibodies, or nucleic acids with high specificity and under biocompatible conditions has revolutionized fields from therapeutic drug development to advanced diagnostics. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for these applications.[1][2] SPAAC offers the ability to form a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for use in complex biological systems.[][4]
This guide provides a comprehensive overview and detailed protocols for the use of exo-BCN-PEG2-Boc-Amine , a versatile heterobifunctional linker designed for two-stage conjugations. We will delve into the strategic importance of each component of this reagent—the reactive bicyclo[6.1.0]nonyne (BCN) group, the hydrophilic polyethylene glycol (PEG) spacer, and the acid-labile tert-butyloxycarbonyl (Boc) protected amine—to provide researchers with the knowledge to confidently and successfully implement this tool in their work.
The Molecular Toolkit: Understanding this compound
The efficacy of this compound lies in its modular design, where each functional group serves a distinct and critical purpose. A thorough understanding of these components is essential for optimizing conjugation strategies.
-
Exo-BCN (Bicyclo[6.1.0]nonyne): The Engine of the Click Reaction. The BCN moiety is a strained cyclooctyne that readily reacts with azide-functionalized molecules to form a stable triazole linkage.[5][6] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.[1][2] This bioorthogonality ensures that the BCN group will not react with other functional groups commonly found in biological samples, leading to highly specific labeling.[4][7]
-
PEG2 (Polyethylene Glycol Linker): The Solubility and Spacing Enhancer. The short, two-unit polyethylene glycol (PEG) spacer serves multiple functions. It increases the hydrophilicity of the reagent, which can improve the solubility of the resulting bioconjugate and reduce aggregation.[8][9] PEG linkers also provide a flexible spacer arm, which can minimize steric hindrance between the conjugated molecules, preserving their biological activity.[9][10]
-
Boc-Amine (tert-Butyloxycarbonyl Protected Amine): The Latent Reactive Handle. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[11][12] This allows for a two-step conjugation strategy: first, the BCN group is reacted with an azide-tagged molecule, and then the Boc group is removed to reveal a primary amine that can be used for subsequent conjugation to another molecule.[13][14]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Workflow: A Two-Stage Conjugation Strategy
The use of this compound typically follows a two-stage workflow. This approach is particularly useful when creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linkage of multiple components is required.
The overall workflow is depicted in the following diagram:
Caption: Two-stage bioconjugation workflow.
Detailed Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Handle all chemicals in a well-ventilated fume hood.[15]
-
This compound and other cyclooctyne reagents may be harmful if swallowed, inhaled, or absorbed through the skin.[15]
-
Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio. Handle with care and in small quantities.[16]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Stage 1 - SPAAC Conjugation of an Azide-Modified Protein
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[17]
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting spin column or size-exclusion chromatography (SEC) system for purification[18]
Procedure:
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This stock solution should be prepared fresh and used promptly, as NHS esters can hydrolyze in the presence of moisture.[17]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess of the BCN reagent over the protein is a good starting point, but the optimal ratio may need to be determined empirically.
-
Gently mix the reaction by pipetting or brief vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal reaction time will depend on the reactivity of the specific azide-modified protein.[19]
-
The reaction can be monitored by techniques such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted this compound reagent using a desalting spin column or by SEC.[18] This step is crucial to prevent interference in the subsequent deprotection and conjugation steps.
-
Quantitative Data Summary for Stage 1:
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics.[19] |
| Molar Excess of BCN Reagent | 10-20 fold | Ensures efficient labeling of the azide-modified protein. |
| Reaction Temperature | 4°C to Room Temperature | Mild conditions to maintain protein stability.[4] |
| Reaction Time | 1-12 hours | Dependent on the reactivity of the biomolecule. |
| Solvent Concentration | <10% DMSO or DMF | Minimizes protein denaturation.[17] |
Protocol 2: Stage 2 - Boc Deprotection and Second Conjugation
This protocol describes the removal of the Boc protecting group and the subsequent conjugation of the revealed amine to a second molecule containing an amine-reactive group (e.g., an NHS ester).
Materials:
-
Boc-protected intermediate conjugate from Stage 1
-
Trifluoroacetic acid (TFA)[11]
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole or thioanisole)[20]
-
Amine-reactive molecule (e.g., NHS ester of a fluorescent dye or drug)
-
Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified intermediate conjugate to remove all aqueous buffer.
-
Resuspend the dried conjugate in a solution of 25-50% TFA in DCM.[11] If the conjugate contains sensitive residues like tryptophan or methionine, the addition of a scavenger (e.g., 5% anisole) is recommended to prevent side reactions with the tert-butyl cation formed during deprotection.[20]
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Second Conjugation:
-
Immediately resuspend the deprotected conjugate in a suitable reaction buffer for the amine-reactive molecule. For NHS ester reactions, a buffer with a pH of 7.5-8.5 is typically used.
-
Add the amine-reactive molecule to the deprotected conjugate. A 5-10 fold molar excess of the amine-reactive molecule is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate method such as desalting, dialysis, or chromatography (e.g., SEC, affinity chromatography) to remove excess reagents and byproducts.[][22]
-
Characterization of the Final Bioconjugate
Thorough characterization is essential to confirm the successful synthesis of the desired bioconjugate. A combination of the following techniques is recommended:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after each conjugation step.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated molecule (if it has a distinct absorbance spectrum).
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of labeling.[23]
-
HPLC (e.g., SEC, Reverse-Phase, Ion-Exchange): To assess the purity of the conjugate and separate it from unreacted starting materials.[18][22]
-
Functional Assays: To ensure that the biological activity of the protein has been retained after conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency in Stage 1 | Inactive azide or BCN reagent | Use fresh reagents. Ensure proper storage of stock solutions. |
| Steric hindrance | Increase the molar excess of the BCN reagent or the reaction time. | |
| Incorrect buffer pH | Ensure the reaction buffer is at the optimal pH for SPAAC (typically 7.0-8.0). | |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time | Increase the TFA concentration or extend the incubation time. |
| Water present in the reaction | Ensure the intermediate conjugate is completely dry before adding the TFA/DCM solution. | |
| Low Yield in Second Conjugation | Hydrolysis of the amine-reactive group (e.g., NHS ester) | Prepare the amine-reactive molecule stock solution fresh. Use anhydrous solvents. |
| Re-protonation of the amine after deprotection | Perform the second conjugation immediately after deprotection and resuspension in the appropriate buffer. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent | Keep the organic solvent concentration below 10%. |
| Harsh deprotection conditions | Optimize the TFA concentration and reaction time to be as mild as possible. |
Conclusion
This compound is a powerful and versatile tool for creating complex bioconjugates with a high degree of control. By understanding the function of each component of this reagent and following the detailed protocols outlined in this guide, researchers can confidently implement two-stage conjugation strategies to advance their research in drug development, diagnostics, and beyond. The combination of a highly efficient and bioorthogonal SPAAC reaction with the flexibility of a protected amine handle provides a robust platform for the construction of novel and well-defined biomolecular architectures.
References
-
Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2018). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. Retrieved from [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Proceedings. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
AxisPharm. (2024). What is BCN:A Versatile Bioconjugation Tool. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]
-
PMC - NIH. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]
-
PMC - NIH. (2018). Click Chemistry Conjugations. Retrieved from [Link]
-
Roots Analysis. (2024). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. Retrieved from [Link]
-
AxisPharm. (n.d.). BCN-PEG Click Chemistry Linker Reagents. Retrieved from [Link]
-
PMC - NIH. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]
-
NJ Bio, Inc. (2025). Bioconjugation Services. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. BCN-amine exo BCN reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. medkoo.com [medkoo.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 22. cellmosaic.com [cellmosaic.com]
- 23. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Bioconjugation using exo-BCN-PEG2-Boc-Amine in SPAAC
Abstract & Core Utility
This guide details the operational protocols for exo-BCN-PEG2-Boc-Amine , a heterobifunctional linker designed for copper-free click chemistry.[1][2] Unlike first-generation cyclooctynes, the BCN (bicyclo[6.1.0]nonyne) moiety offers a superior balance of reactivity (
Primary Applications:
-
Antibody-Drug Conjugates (ADCs): Installing a "clickable" handle onto a cytotoxic payload (via the amine) for subsequent attachment to an azide-labeled antibody.[1][2]
-
Surface Immobilization: Functionalizing azide-coated surfaces with amine-reactive ligands.[1][2]
-
Metabolic Labeling: Tagging azide-bearing glycans or lipids in live cells.[2]
Chemical Logic & Design
Why exo-BCN?
While endo-BCN and exo-BCN exhibit similar reaction rates with azides, the exo isomer is often favored in synthetic schemes due to its distinct stereochemical projection, which can reduce steric hindrance in tight binding pockets.[1][2] The fused cyclopropane ring imparts significant ring strain (~18 kcal/mol), driving the reaction with azides without the need for cytotoxic Cu(I) catalysts.
The Role of PEG2-Boc[1][2]
-
PEG2 Spacer: Increases water solubility and provides rotational freedom, preventing the BCN tag from burying itself in the hydrophobic core of conjugated proteins.
-
Boc-Amine: Serves as a "masked" attachment point.[1][2] It allows the researcher to perform purification or click reactions before revealing the primary amine, preventing unwanted cross-reactivity during intermediate steps.
Handling & Storage
-
Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in pure water; requires organic co-solvent (e.g., 10-20% DMSO) for aqueous reactions.[2]
-
Storage: -20°C under inert atmosphere (Ar/N2). Desiccate before opening to prevent hydrolysis of the strained ring (slow but possible over months).[2]
Strategic Workflows
There are two primary routes for utilizing this linker.[2] Route A is the industry standard for small molecule drug conjugation.[2]
Figure 1: Decision tree for selecting the optimal conjugation pathway. Route A is most common for creating BCN-functionalized payloads.[1][2]
Detailed Protocols
Protocol A: Boc Deprotection (The Critical Step)
Context: The BCN ring is robust, but prolonged exposure to highly acidic, non-aqueous conditions can theoretically degrade the strained system. We recommend a controlled TFA deprotection.[2]
Materials:
Steps:
-
Dissolution: Dissolve 10 mg of this compound in 0.5 mL DCM.
-
Acidification: Add 0.5 mL TFA (Final concentration 50% v/v).
-
Expert Tip: If the molecule is sensitive, use 4M HCl in Dioxane for 30 mins instead of TFA.
-
-
Incubation: Stir at Room Temperature (RT) for 30 minutes . Monitor by TLC or LC-MS (Loss of Boc: -100 Da mass shift).[1][2]
-
Workup (Crucial):
-
Evaporate volatiles under a stream of nitrogen.[2]
-
Do not leave the BCN in concentrated acid for >1 hour.
-
Re-dissolve in DCM and wash with sat. NaHCO3 (rapidly) to neutralize, or simply evaporate and treat the residue as the TFA salt if the next step uses a base (DIEA/TEA).
-
Protocol B: Amine Conjugation (Amide Bond Formation)
Context: Attaching the deprotected linker (now exo-BCN-PEG2-NH2) to a carboxylic acid-containing payload (e.g., a drug or dye).[1][2]
Reagents:
Steps:
-
Add HATU and DIEA; stir for 5 minutes to activate the acid.
-
Add the deprotected exo-BCN-PEG2-amine (from Protocol A) (1.1 equiv).[1][2]
-
Stir at RT for 1–2 hours.
-
Purification: Purify via HPLC (Reverse Phase C18).
Protocol C: The SPAAC Reaction (Click Chemistry)
Context: Conjugating the BCN-labeled payload to an Azide-tagged biomolecule (e.g., mAb-N3).[1][2]
Parameters:
| Parameter | Recommendation |
|---|---|
| Stoichiometry | 1.5 – 3.0 equivalents of BCN-compound per Azide group.[1][2] |
| Buffer System | PBS (pH 7.[2]4) or HEPES. Organic co-solvent (DMSO) up to 20% is tolerated.[2][4] |
| Concentration | Keep reactants > 1 mg/mL (approx. 10–50 µM) for efficient kinetics. |
| Temperature | Room Temperature (20–25°C) or 4°C overnight.[2] |
Steps:
-
Preparation: Calculate the concentration of Azide-Protein.
-
Mixing: Add the calculated volume of BCN-Linker stock (in DMSO) to the Azide-Protein solution.
-
Incubation: Agitate gently (do not vortex proteins vigorously) for 2–4 hours at RT or overnight at 4°C.
-
Quenching (Optional): Add excess soluble azide (e.g., 5 mM Sodium Azide or Azido-PEG-OH) to consume unreacted BCN if downstream purification is difficult.
-
Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis (MWCO appropriate for the protein).[2]
Quality Control & Troubleshooting
Analytical Characterization[2][5]
-
LC-MS: The gold standard.[1][2] Look for the mass shift corresponding to the triazole formation.
-
UV-Vis: BCN has low absorbance.[1][2] Use the absorbance of the payload or protein (280 nm) to quantify.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation during Click | BCN-Linker is too hydrophobic. | Increase DMSO concentration to 10-20% or use a PEG4 variant if PEG2 is insufficient.[1][2] |
| Low Conjugation Yield | Steric hindrance at the azide site.[2] | Increase reaction time (overnight) or temperature (up to 37°C). Ensure Azide is accessible. |
| Boc not removing | Acid too weak or time too short. | Use 50% TFA/DCM.[2] Ensure the starting material is fully dissolved.[2] |
| BCN degradation | Prolonged acid exposure or oxidation.[2] | Minimize time in TFA. Store stock solutions under Argon. Avoid strong oxidizing agents.[2] |
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link[2]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Link[2]
-
Debets, M. F. et al. (2011). Bioconjugation with Strained Alkyne and Azide. Accounts of Chemical Research. Link[2]
-
BroadPharm. BCN Reagents and Protocols. Link
-
MedKoo Biosciences. this compound Product Data. Link
Sources
labeling peptides with exo-BCN-PEG2-Boc-Amine
Application Note: Bioorthogonal Functionalization of Peptides using exo-BCN-PEG2-Boc-Amine
Executive Summary
This application note details the protocol for functionalizing synthetic peptides with This compound . This reagent is a heterobifunctional linker containing a strained alkyne (Bicyclo[6.1.0]nonyne, BCN) and a Boc-protected primary amine.
The BCN moiety enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free click chemistry reaction that is bioorthogonal, rapid, and non-cytotoxic.[1] By installing this handle onto a peptide, researchers create a versatile "chemical hook" that can subsequently react with any azide-tagged payload (fluorophores, drugs, PEG chains) in complex biological environments.
Key Advantages:
-
Copper-Free: Eliminates Cu(I) toxicity, preserving peptide integrity and cell viability.
-
Defined Stereochemistry: The exo-isomer of BCN provides consistent reaction kinetics and defined structural orientation compared to isomeric mixtures.
-
Solubility: The PEG2 spacer enhances water solubility and reduces steric hindrance during the click reaction.
Chemical Logic & Workflow
The labeling process involves a "deprotect-then-conjugate" strategy. Since the reagent is supplied with a Boc-protected amine, it cannot react directly with the peptide. The workflow proceeds as follows:
-
Linker Activation: Removal of the Boc group to reveal the reactive primary amine.
-
Peptide Conjugation: Reaction of the activated linker with an activated ester (NHS) or carboxylic acid on the target peptide.
-
Purification: Isolation of the BCN-functionalized peptide.
-
Application (Click Reaction): Validation via reaction with an azide-containing probe.
Visual Workflow (Graphviz)
Caption: Figure 1. Strategic workflow for converting the Boc-protected precursor into a functionalized BCN-peptide.
Critical Technical Considerations (Expertise & Experience)
Acid Stability of BCN
A common pitfall is assuming BCN is perfectly stable in all acids. While BCN is more robust than Trans-cyclooctene (TCO), it can degrade under the harsh conditions of standard Solid Phase Peptide Synthesis (SPPS) resin cleavage (95% TFA + scavengers for 2-4 hours) [1].
-
Recommendation: Perform Solution-Phase Labeling (Post-Synthetic Modification) rather than on-resin modification, unless using specialized low-acid cleavage resins (e.g., 2-Chlorotrityl chloride). The protocol below uses mild acid (4M HCl in Dioxane) for a short duration to remove the Boc group without compromising the BCN ring.
Stereochemistry (Exo vs. Endo)
The exo-BCN isomer is used here.[2] While endo-BCN is slightly more reactive in some contexts, exo-BCN is often preferred for its crystalline properties and ease of purification. Both isomers exhibit similar second-order rate constants (
Detailed Protocols
Materials Required
-
Peptide: Synthetic peptide with an activated NHS ester (e.g., N-terminal NHS or Lysine-NHS). Note: If your peptide has a free carboxylic acid, activation with EDC/NHS or HATU is required first.
-
Deprotection Reagent: 4M HCl in Dioxane (preferred over TFA to minimize side reactions).
-
Solvents: Anhydrous DMF or DMSO, Diethyl Ether, Methanol.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Protocol A: Deprotection of this compound
Objective: Remove the Boc protecting group to generate the reactive amine.
-
Dissolution: Dissolve 10 mg of This compound in 200 µL of anhydrous Dichloromethane (DCM).
-
Acidolysis: Add 200 µL of 4M HCl in Dioxane .
-
Incubation: Stir at Room Temperature (RT) for 30–45 minutes. Do not exceed 1 hour.
-
Monitoring: Check via TLC (disappearance of starting material) or LC-MS.
-
-
Evaporation: Remove solvent under a stream of nitrogen or reduced pressure.
-
Precipitation (Optional but recommended): Add cold Diethyl Ether (1 mL) to precipitate the amine salt. Centrifuge and decant the supernatant.
-
Resuspension: Redissolve the resulting exo-BCN-PEG2-NH2 • HCl salt in 100 µL of anhydrous DMF. Use immediately.
Protocol B: Conjugation to Peptide (NHS Ester Method)
Objective: Covalent attachment of the linker to the peptide.
-
Peptide Preparation: Dissolve the NHS-activated peptide (1.0 equivalent) in anhydrous DMF/DMSO (concentration ~5–10 mg/mL).
-
Coupling: Add the exo-BCN-PEG2-NH2 solution (from Protocol A) to the peptide solution.
-
Stoichiometry: Use 1.5 to 2.0 equivalents of the BCN linker relative to the peptide to drive the reaction to completion.
-
-
Basification: Immediately add DIPEA (3.0–5.0 equivalents).
-
Critical Check: Verify the pH is basic (approx. pH 8–9) using a micro-pH strip. The reaction requires a deprotonated amine.[5]
-
-
Incubation: Stir at RT for 2–4 hours in the dark.
-
Quenching: Add a defined excess of Tris buffer or Glycine (100 mM) to quench unreacted NHS esters, preventing non-specific reactions during purification.
Protocol C: Purification & Analysis
-
HPLC: Purify the reaction mixture via Reverse-Phase HPLC (C18 column).
-
Gradient: Water/Acetonitrile with 0.1% TFA.
-
Note: BCN is hydrophobic; the labeled peptide will elute later than the unlabeled peptide.
-
-
Lyophilization: Freeze-dry the collected fractions immediately to prevent long-term acid exposure from the HPLC buffer.
-
Validation (LC-MS):
-
Mass Shift: Calculate the expected mass addition.
- .
-
For exo-BCN-PEG2-NH2 attachment to an NHS ester: The added mass is the mass of the exo-BCN-PEG2-NH- moiety.
-
Calculation: Formula of added group
(Verify exact structure from CoA). Approx mass shift: +262 Da .
-
Functional Validation: The SPAAC Reaction
To confirm the BCN handle is active, perform a small-scale "click" test with a fluorophore.
| Parameter | Condition |
| Reagents | Peptide-BCN (10 µM) + Azide-Fluorophore (e.g., Cy5-N3, 20 µM) |
| Buffer | PBS (pH 7.[1]4) or Water/DMSO mixture |
| Catalyst | None (Copper-free) |
| Time | 30–60 minutes at RT |
| Readout | SDS-PAGE (Fluorescence scan) or LC-MS |
Mechanism of Action (SPAAC): The strain energy of the cyclooctyne ring (~18 kcal/mol) drives the [3+2] cycloaddition with the azide, forming a stable triazole linkage.
Caption: Figure 2. Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Conjugation) | Incomplete Boc deprotection. | Ensure HCl/Dioxane is fresh. Check intermediate via MS before coupling. |
| Low Yield (Conjugation) | Hydrolysis of NHS ester. | Ensure anhydrous DMF/DMSO is used.[6] Avoid water until quenching. |
| No "Click" Reaction | BCN oxidation or degradation. | BCN can oxidize over time. Store reagent at -20°C under Argon. Avoid high TFA exposure. |
| Precipitation | Peptide insolubility. | Increase DMSO content or use a PEGylated azide partner to improve solubility. |
References
-
Dommerholt, J. et al. (2010).[2] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[1][2] Angewandte Chemie International Edition, 49(49), 9422-9425.[2] Link
-
van Geel, R. et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloadditions. Bioconjugate Chemistry, 23(3), 392-398. Link
-
Debets, M.F. et al. (2011). Bioconjugation with Strained Alkyne and Azide Functionalities.[1][2][6][7] Accounts of Chemical Research, 44(9), 805-815. Link
-
Agard, N.J. et al. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1] Journal of the American Chemical Society, 126(46), 15046-15047. Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with exo-BCN reagents and organic solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Navigating Steric Challenges in SPAAC: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful bioorthogonal reaction and encountering challenges related to steric hindrance. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your SPAAC reactions for maximal efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect the SPAAC reaction rate?
A: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reactive centers of molecules.[1][2] In the context of SPAAC, the reaction involves a [3+2] cycloaddition between a strained cyclooctyne and an azide.[3][4] The bulky nature of the cyclooctyne itself, combined with substituents on both the cyclooctyne and the azide, can create steric clashes in the transition state, thereby increasing the activation energy and slowing the reaction rate.[5][6]
Q2: Which component of the SPAAC reaction, the cyclooctyne or the azide, is more susceptible to steric effects?
A: Both components are susceptible, but the impact of steric hindrance is often more pronounced with the choice of cyclooctyne.[5] Highly strained and sterically demanding cyclooctynes, such as those with fused aromatic rings (e.g., dibenzocyclooctynes like DBCO), can present significant steric challenges.[4] However, the structure of the azide is also critical. Tertiary azides, for example, react significantly slower with sterically demanding cyclooctynes compared to primary or secondary azides.[4]
Q3: How do electronic effects interplay with steric hindrance in influencing SPAAC reaction rates?
A: Electronic effects work in concert with steric effects to determine the overall reaction rate. The SPAAC reaction rate is enhanced by electron-withdrawing groups on the cyclooctyne, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide.[7] For instance, fluorine substitution on cyclooctynes has been shown to dramatically increase reaction rates.[8] Conversely, electron-rich azides are generally preferred.[7] However, bulky substituents, regardless of their electronic properties, can introduce overriding steric hindrance that slows the reaction.[9]
Q4: Are there "steric-proof" cyclooctynes available?
A: While no cyclooctyne is completely immune to steric effects, some are less sterically demanding than others. For example, bicyclo[6.1.0]nonyne (BCN) is considered a sterically non-demanding cyclooctyne and shows similar reaction rates with primary, secondary, and tertiary azides.[4][10] In contrast, sterically demanding dibenzocyclooctynes like ADIBO show a dramatic drop in reactivity with tertiary azides.[4] The choice of cyclooctyne should therefore be carefully considered based on the steric profile of the azide-containing substrate.
Troubleshooting Guide: Overcoming Steric Hindrance in Your SPAAC Reactions
This section addresses common issues encountered during SPAAC experiments, with a focus on problems arising from steric hindrance.
Issue 1: My SPAAC reaction is extremely slow or showing low yield, and I suspect steric hindrance.
Underlying Cause: Significant steric bulk on either the azide or the cyclooctyne, or both, is likely impeding the approach of the two reactants, leading to a high activation energy for the cycloaddition.
Troubleshooting Steps:
-
Analyze Your Substrates:
-
Azide: Is your azide primary, secondary, or tertiary? Tertiary azides are notoriously sensitive to steric hindrance.[4] Are there bulky groups proximal to the azide moiety?
-
Cyclooctyne: Are you using a sterically demanding cyclooctyne like a dibenzocyclooctyne (DBCO, DIBO, ADIBO)?
-
-
Optimize Your Choice of Reagents:
-
Switch to a Less Sterically Demanding Cyclooctyne: If you are using a bulky cyclooctyne and a hindered azide, consider switching to a smaller, less hindered cyclooctyne like BCN.
-
Introduce a Linker/Spacer: If modifying the core structures is not feasible, consider introducing a flexible linker, such as a polyethylene glycol (PEG) chain, between the bulky group and the reactive moiety (azide or cyclooctyne).[11] This can increase the accessibility of the reactive sites.[3]
-
-
Adjust Reaction Conditions:
-
Increase Temperature: While SPAAC reactions are typically performed at ambient temperature, a moderate increase in temperature (e.g., to 37°C or 50°C) can help overcome the activation energy barrier. However, be mindful of the thermal stability of your biomolecules.[3]
-
Optimize Solvent and pH: The choice of solvent can influence reaction rates. While SPAAC is valued for its biocompatibility in aqueous media, exploring different buffer systems and pH values may be beneficial.[11] Some studies have shown that higher pH can generally increase reaction rates.[11]
-
Experimental Protocol: Comparative Kinetic Analysis of Different Cyclooctynes
This protocol allows you to empirically determine the best cyclooctyne for your sterically hindered azide.
Objective: To compare the reaction rates of a sterically hindered azide with a panel of cyclooctynes possessing varying degrees of steric bulk and electronic activation.
Materials:
-
Your sterically hindered azide-containing molecule.
-
A selection of cyclooctynes (e.g., DBCO, ADIBO, BCN).
-
Appropriate buffer (e.g., PBS, HEPES).[11]
-
Analytical instrument for monitoring the reaction (e.g., HPLC, NMR, fluorometer if using a fluorescent cyclooctyne).
Procedure:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of your azide and each cyclooctyne in the chosen reaction buffer.
-
Initiate Reactions: In parallel, mix the azide solution with each of the cyclooctyne solutions at a 1:1 molar ratio. Ensure consistent starting concentrations and temperature for all reactions.
-
Monitor Reaction Progress: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction if necessary. Analyze the samples to determine the concentration of the product or the consumption of reactants.
-
Calculate Rate Constants: Plot the concentration data versus time and fit the data to a second-order rate equation to determine the rate constant (k) for each reaction.
-
Analyze Results: Compare the calculated rate constants to identify the cyclooctyne that provides the fastest reaction with your specific azide.
Data Presentation: Relative Reactivity of Common Cyclooctynes
The following table summarizes the general trend in reactivity for commonly used cyclooctynes, which can guide your selection process. Note that absolute rates depend on the specific azide and reaction conditions.
| Cyclooctyne Derivative | Common Abbreviation | Relative Reactivity/Steric Profile | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | Less sterically demanding | Generally faster with hindered azides.[4] |
| Dibenzocyclooctyne | DBCO / DIBO | Sterically demanding | High ring strain, but sensitive to steric hindrance from the azide.[4] |
| Aza-dibenzocyclooctyne | ADIBO | Sterically demanding | Similar to DBCO, shows significantly reduced reactivity with tertiary azides.[4] |
| Dihydrodibenzocyclooctyne | DIBAC | Sterically demanding | A biarylazacyclooctynone with high reactivity.[3] |
| Difluorinated Cyclooctyne | DIFO | Electronically activated | Fluorine atoms increase reactivity through electronic effects.[8] |
Visualizing Steric Hindrance and Experimental Workflow
Conceptual Diagram: Impact of Steric Hindrance on SPAAC Transition State
Caption: Steric clash in the transition state slows down the SPAAC reaction.
Workflow Diagram: Troubleshooting Slow SPAAC Reactions
Caption: A systematic approach to troubleshooting slow SPAAC reactions.
References
- BenchChem. (n.d.). Impact of steric hindrance on azide-alkyne cycloaddition.
- (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI.
- (2016, March 22). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC.
- (2025, August 10). Scalable Synthesis of Strained Cyclooctyne Derivatives. ResearchGate.
- (2024, September 20). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications (RSC Publishing). DOI:10.1039/D4CC03359K.
- (n.d.). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC.
- (n.d.). a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. ResearchGate.
- (n.d.). Scheme 3 SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding... ResearchGate.
- (2026, January 5). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. ResearchGate.
- (n.d.). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC.
- (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing.
- (n.d.). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society.
- (n.d.). The interplay between steric and electronic effects in S(N)2 reactions. PubMed.
- (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC.
- (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC.
- (n.d.). Rational design of SPAAC reaction based on multi-fluorinated aromatic... ResearchGate.
- (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- (n.d.). Bioorthogonal chemistry. Wikipedia.
- (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
- (2021, March 17). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed.
- (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- (n.d.). Copper-Free Click Chemistry (SPAAC). Vector Labs.
- (n.d.). Steric effect (chemistry). McGraw Hill's AccessScience.
- (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. eBooks.
- (2019, June 30). How to overcome Steric Hindrance? ResearchGate.
Sources
- 1. accessscience.com [accessscience.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: LC-MS Analysis of exo-BCN-PEG2-Boc-Amine Conjugation
Executive Summary
This guide details the technical specifications, conjugation protocols, and LC-MS validation strategies for exo-BCN-PEG2-Boc-Amine . This heterobifunctional linker leverages the rapid kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) while providing a protected amine handle for sequential bioconjugation.
Key Insight: While exo-BCN offers superior hydrophilicity compared to DBCO, its analysis by LC-MS requires specific attention to the lability of the Boc protecting group. Users frequently misinterpret in-source fragmentation (ISF) of the Boc moiety as sample degradation. This guide provides the corrective analytical framework.
Technical Profile & Mechanism
Molecule Specifications
-
Name: this compound
-
Molecular Weight: 424.53 Da
-
Formula: C₂₂H₃₆N₂O₆
-
Reactivity: exo-Bicyclononyne (BCN) reacts with azides (N₃) to form a stable triazole.
-
Selectivity: Bioorthogonal; inert to amines, thiols, and hydroxyls (prior to Boc deprotection).
Reaction Mechanism (SPAAC)
The driving force is the release of ring strain (~18 kcal/mol) from the bicyclic BCN system upon cycloaddition with an azide. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reaction proceeds without a cytotoxic metal catalyst.[1]
Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Analysis: BCN vs. Alternatives
The choice of exo-BCN over DBCO (Dibenzocyclooctyne) or endo-BCN is driven by specific experimental needs regarding kinetics and hydrophobicity.
| Feature | exo-BCN | endo-BCN | DBCO (DIBAC) |
| Reactivity (k) | ~0.20 – 0.30 M⁻¹s⁻¹ | ~0.19 – 0.29 M⁻¹s⁻¹ | ~0.30 – 0.96 M⁻¹s⁻¹ |
| Hydrophobicity | Low (Moderate polarity) | Low (Moderate polarity) | High (Significant lipophilicity) |
| LC Retention | Elutes earlier (polar) | Elutes earlier (polar) | Elutes late (often overlaps with hydrophobic peptides) |
| Steric Bulk | Compact | Compact | Bulky (Fused benzene rings) |
| MS Fragmentation | Boc loss (-100 Da) or t-Butyl (-56 Da) | Similar to exo | Stable core, fewer labile losses |
Why choose exo-BCN?
-
Hydrophilicity: Unlike DBCO, which introduces significant hydrophobic bulk that can precipitate proteins or alter pharmacokinetics, BCN is relatively polar.
-
Isomer Purity: While endo is often used, exo-BCN is synthetically accessible and provides comparable kinetics. The specific exo isomer is often preferred when stereochemical definition is critical for binding affinity in small molecule ligands.
Experimental Workflow: Conjugation & Analysis
Phase 1: Conjugation Protocol
Goal: Conjugate this compound to an Azide-functionalized peptide (e.g., N3-Peptide, MW ~1500 Da).
-
Preparation: Dissolve this compound in anhydrous DMSO or DMF to 100 mM (Stock).
-
Reaction:
-
Mix Azide-Peptide (100 µM in PBS, pH 7.4) with BCN-Linker (200 µM, 2 eq).
-
Note: Organic co-solvent (e.g., 10-20% DMSO) may be required if the peptide is hydrophobic, though the PEG2 spacer aids solubility.
-
-
Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight.
-
Quenching (Optional): Add excess soluble azide (e.g., 3-azidopropanol) if downstream purification is not immediate.
Phase 2: LC-MS Analysis Strategy
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18 or Waters BEH C18).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[2]
-
Gradient: 5% B to 95% B over 15–20 mins.
Figure 2: LC-MS Analytical Workflow highlighting the critical ionization step.
Data Interpretation: The "Boc Effect"
The most common failure mode in analyzing this conjugate is misinterpreting the mass spectrum due to the lability of the Boc group.
The Problem: In-Source Fragmentation (ISF)
Under standard ESI conditions (especially with acidic mobile phases like 0.1% Formic Acid), the tert-butyloxycarbonyl (Boc) group is thermally and acid-labile. It often fragments before detection.[4]
The Spectral Signature
You will likely observe three distinct species for the single pure product:
-
Intact Parent Ion [M+H]⁺: The full conjugate mass.
-
Expected Mass: (Mass of Azide-Peptide) + 424.53.
-
-
Loss of Isobutene [M+H - 56]⁺: The most common artifact. The t-butyl group is cleaved, leaving a carbamic acid which may decarboxylate.
-
Loss of Boc Group [M+H - 100]⁺: Complete removal of the Boc group, yielding the free amine (often seen if cone voltage is high).
Validation Table: Mass Shifts
| Species | Formula Change | Mass Shift (Δ) | Interpretation |
| Intact Conjugate | + C₂₂H₃₆N₂O₆ | + 424.53 Da | Successful Conjugation |
| Fragment 1 | - C₄H₈ (Isobutene) | - 56.11 Da | ISF Artifact (Not impurity) |
| Fragment 2 | - C₅H₈O₂ (Boc) | - 100.12 Da | ISF Artifact or Deprotection |
Actionable Advice:
-
Do not discard the sample if you see the -56 or -100 peak.
-
Lower the Cone Voltage/Fragmentor Voltage on your MS to preserve the intact Boc group.
-
Check LC Purity: If the -56 peak co-elutes perfectly with the Intact Parent peak, it is In-Source Fragmentation. If they are chromatographically separated, your sample has degraded (deprotected) prior to injection.
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1][4][5] Accounts of Chemical Research. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Link
-
MedKoo Biosciences. (n.d.). Product Data Sheet: this compound. Link
-
BroadPharm. (n.d.). BCN Reagents for Click Chemistry: Protocols and Data. Link
Sources
Comparative Analysis of SPAAC Linkers: BCN vs. DBCO
Executive Summary
In the landscape of copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC), DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) are the industry standards.[1] However, they are not interchangeable.
While DBCO is often the default choice due to its early commercial dominance and rapid kinetics with standard aliphatic azides, it suffers from significant lipophilicity that can compromise the pharmacokinetics of antibody-drug conjugates (ADCs). BCN, developed later, offers a more hydrophilic profile and superior stability against thiol-yne side reactions, making it increasingly preferred for in vivo applications and complex protein labeling, despite slightly slower kinetics in some contexts.
This guide dissects the physicochemical and kinetic differences to help you select the correct linker for your specific experimental constraints.
Structural & Mechanistic Foundations
Both reagents function by releasing ring strain (
The Structural Contenders
| Feature | DBCO (ADIBO) | BCN (endo) |
| Full Name | Dibenzocyclooctyne (Aza-dibenzocyclooctyne) | Bicyclo[6.1.0]nonyne |
| Strain Source | Two fused benzene rings force the alkyne into a strained geometry. | A fused cyclopropane ring imparts strain on the cyclooctyne ring. |
| Symmetry | Asymmetric (forms regioisomeric mixtures upon reaction).[1][2] | Symmetric (forms a single regioisomer product). |
| LogP (Hydrophobicity) | High (Very Lipophilic). | Low (More Hydrophilic). |
| Primary Liability | Non-specific hydrophobic binding; Thiol-yne side reactions.[3] | Slower kinetics with aliphatic azides; diastereomers (endo/exo). |
Mechanism of Action
The following diagram illustrates the core SPAAC mechanism and the structural divergence.
[1][2][4][5]
Kinetic Profiling: Speed vs. Selectivity
A common misconception is that "DBCO is faster." This is only partially true. The reaction rate (
The Aliphatic vs. Aromatic Switch
-
Aliphatic Azides (e.g., Lysine-linker-N3): DBCO is generally superior. The electron-deficient nature of DBCO (due to the aromatic rings) pairs well with the electron-rich aliphatic azide.
-
Aromatic Azides: BCN often outperforms DBCO.[1][2] Steric hindrance in DBCO can impede reaction with bulky aromatic azides, whereas the sterically unencumbered BCN reacts efficiently.
Comparative Rate Constants ( )
| Reaction Partner | DBCO | BCN | Implication |
| Benzyl Azide (Aliphatic) | ~0.30 | ~0.14 - 0.20 | DBCO is ~2x faster for standard labeling. |
| Phenyl Azide (Aromatic) | ~0.03 | ~0.20 | BCN is ~6x faster for aromatic azides.[4] |
| Thiol (Side Reaction) | Slow but significant | Negligible | DBCO has higher background liability. |
Expert Insight: If you are performing a "trace labeling" experiment where the azide concentration is nanomolar, DBCO's faster rate with aliphatic azides is critical. However, if you are using an aromatic azide reporter, you must switch to BCN for efficient conjugation.
Physicochemical Properties: The "Sticky" Problem
This is the most critical differentiator for drug development.
Hydrophobicity and Aggregation
DBCO is extremely hydrophobic. When conjugated to proteins (especially antibodies), multiple DBCO moieties can act as "grease patches," driving the protein to aggregate or bind non-specifically to albumin in serum.
-
DBCO Risks: High Drug-to-Antibody Ratios (DAR > 4) with DBCO linkers often result in precipitated ADCs or rapid clearance by the liver due to hydrophobicity.
-
BCN Advantage: BCN is compact and significantly less hydrophobic. It preserves the aqueous solubility of the bioconjugate, extending circulation half-life.
Chemical Stability (Thiol-yne Reactivity)
A known liability of DBCO is its susceptibility to thiol-yne addition .[3] In the presence of free thiols (e.g., serum albumin, free cysteine residues), the strained alkyne of DBCO can react slowly to form a thioether, bypassing the azide entirely.
-
Data Point: In stability assays with Glutathione (GSH), BCN exhibits a half-life of >6 hours, whereas DBCO can show significant degradation/side-reaction within 70 minutes under forcing conditions [1, 2].[5]
Experimental Workflows
Protocol A: Kinetic Benchmarking (Stopped-Flow or NMR)
To determine which linker suits your specific azide-tagged payload.
-
Preparation: Dissolve Azide-Molecule (10 mM) and Linker (DBCO or BCN, 10 mM) in DMSO-d6 (for NMR) or MeOH/Water (for UV-Vis).
-
Baselines: Record initial absorbance of the alkyne (DBCO
nm; BCN is UV transparent, requires NMR or coupled fluorophore). -
Reaction: Mix equimolar amounts (1:1) at 25°C.
-
Monitoring:
-
DBCO: Monitor decay of 309 nm absorbance.
-
BCN: Monitor disappearance of propargylic protons via
H-NMR or decay of azide peak in IR.
-
-
Calculation: Plot
vs. time. The slope equals the second-order rate constant .
Protocol B: ADC Aggregation Assessment (SE-HPLC)
To verify if the linker is causing protein instability.
-
Conjugation: Label Monoclonal Antibody (mAb) with DBCO-NHS and BCN-NHS at molar excess ratios of 5x, 10x, and 20x.
-
Purification: Remove excess linker via Zeba Spin Desalting Columns (7K MWCO).
-
Incubation: Store conjugates at 37°C in PBS for 24 hours.
-
Analysis: Inject 20 µg of conjugate onto a Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl).
-
Readout: Integrate the area of the Monomer peak vs. High Molecular Weight (HMW) aggregate peaks.
-
Pass Criteria: >95% Monomer.
-
Failure: Distinct HMW shoulder (common with high-load DBCO).
-
Decision Matrix
Use this logic flow to select the appropriate linker for your application.
References
-
Dommerholt, J., et al. (2010).[6] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging. Angewandte Chemie International Edition, 49(49), 9422–9425.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1][2][7] Accounts of Chemical Research, 44(9), 805–815.
-
Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116–123.
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
-
van Geel, R., et al. (2012). Chemo-Enzymatic Conjugation of Toxic Payloads to the Globally Conserved N-Glycan of Native mAbs Provides Homogeneous and Highly Efficacious Antibody–Drug Conjugates. Bioconjugate Chemistry, 26(11), 2233–2242.
Sources
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. edepot.wur.nl [edepot.wur.nl]
Safety Operating Guide
Standard Operating Procedure: Disposal of exo-BCN-PEG2-Boc-Amine
Executive Safety Summary
Do not treat this reagent as general trash. While exo-BCN-PEG2-Boc-Amine is not classified as an explosive, it contains a strained alkyne (BCN) designed for high reactivity with azides.[1]
-
CRITICAL PROHIBITION: NEVER dispose of this reagent (solid or solution) into waste containers known to contain Azides (sodium azide or organic azides). This can trigger uncontrolled Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), generating heat and pressure in closed waste drums.
-
Segregation: Isolate from strong acids (which degrade the Boc-protection) and strong oxidizers.
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its potential energy. This molecule is a "spring-loaded" reagent.
| Feature | Chemical Logic | Waste Implication |
| exo-BCN Core | Bicyclo[6.1.0]nonyne ring possesses ~20 kcal/mol of ring strain.[1] | Reactive Hazard: Remains reactive in waste streams.[1] Must be segregated from reaction partners (Azides/Tetrazines). |
| Boc-Amine | tert-Butyloxycarbonyl protected amine.[1] | Compatibility Hazard: Acid-labile.[1] Exposure to acidic waste (pH < 4) releases isobutylene gas and CO₂, potentially pressurizing containers. |
| PEG2 Linker | Polyethylene glycol chain.[1] | Solubility: Amphiphilic.[1] Soluble in organic solvents (DMSO, DCM) and moderately soluble in water. Do not pour down drains. |
Disposal Decision Matrix
The following workflow dictates the proper disposal path based on the physical state of the waste.
Figure 1: Decision logic for segregating and packaging BCN reagents. Note the critical checkpoint regarding azide contamination.
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Powder)
Context: You have a vial of expired reagent or weigh-paper residue.[1]
-
Primary Containment: Do not dump loose powder into a carboy. Keep the substance in its original vial if possible, or transfer to a screw-top glass or high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write clearly: "this compound".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Special Note: Add a comment: "Contains Strained Alkyne - NO AZIDES."
-
-
Secondary Containment: Place the sealed container inside a clear polyethylene zip-lock bag to prevent contamination of the outer waste drum.
Scenario B: Liquid Waste (Reaction Mixtures)
Context: You have a reaction mixture in DMSO, DMF, or DCM.[1]
-
Solvent Identification: Determine if your primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., DMSO, DMF, Methanol).[1]
-
Compatibility Check (Self-Validating Step):
-
Test: Check the pH of the waste stream.
-
Requirement: pH should be neutral (6–8).
-
Reasoning: Highly acidic waste will deprotect the Boc group (releasing gas). Highly basic waste can degrade the BCN ring unpredictably.
-
-
Segregation: Pour into the appropriate solvent carboy.
-
STOP: Ensure this carboy is not used for "Quenched Azide Reactions." Even if you think the azide is quenched, trace amounts can react with BCN over time.
-
Best Practice: Use a dedicated "Click Chemistry Waste" carboy if your lab performs high-throughput screening.
-
Scenario C: Empty Containers (Vials/Syringes)
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (Scenario B).
-
Glass Disposal: Defaced/washed vials can usually be discarded in the "Broken Glass/Sharps" bin, provided no acute toxins (P-listed) were present. Note: this compound is generally not P-listed, but verify with local EHS.[1]
The "Why": Scientific Rationale for Segregation
As scientists, we follow protocols because we understand the mechanism. The disposal rules for BCN reagents are governed by Strain-Promoted Cycloaddition .
-
The Mechanism: The BCN ring has approximately 20 kcal/mol of strain energy. It is kinetically stable at room temperature until it encounters a dipole (like an azide).
-
The Risk: In a waste drum, you have high concentrations and long storage times. If you mix BCN waste with Azide waste:
-
The Consequence: This reaction is exothermic. In a 20L waste drum, this heat cannot escape, potentially leading to solvent boiling, over-pressurization, or fire.[1] Therefore, segregation is not bureaucratic; it is thermodynamic. [1]
Emergency Procedures
In case of Spills:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover the spill with an absorbent pad or vermiculite.
-
Deactivation (Optional but Recommended): If a large amount (>1g) is spilled, treat the absorbent with a dilute solution of a thiol (e.g., cysteine or glutathione) if available, as thiols will slowly react with the BCN ring, deactivating it safely. Note: Do not use azides to quench a spill.
-
Cleanup: Scoop material into a sealable bag and label as "Hazardous Waste - Debris."
References
-
National Institutes of Health (NIH). (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Reactivity (D003) and Ignitability (D001). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
